

# An In-depth Technical Guide to H-Asp(OtBu)-OMe.HCl

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## Compound of Interest

Compound Name: *H-Asp(OtBu)-OMe.HCl*

Cat. No.: *B555412*

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This guide provides a comprehensive overview of L-Aspartic acid  $\beta$ -tert-butyl ester  $\alpha$ -methyl ester hydrochloride, commonly abbreviated as **H-Asp(OtBu)-OMe.HCl**. It is a widely used derivative of L-aspartic acid in synthetic peptide chemistry. The strategic placement of protecting groups—a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl ester (OMe) on the  $\alpha$ -carboxyl group—makes it a valuable building block for the synthesis of complex peptides and peptidomimetics.

## Chemical Structure and Properties

**H-Asp(OtBu)-OMe.HCl** is the hydrochloride salt of an aspartic acid derivative where the two carboxylic acid functional groups are orthogonally protected. The tert-butyl ester is labile to strong acids (e.g., trifluoroacetic acid), while the methyl ester is typically removed by saponification. The free primary amine, present as a hydrochloride salt, serves as a nucleophile for peptide bond formation.

Chemical Structure:

## Physicochemical and Quantitative Data

The key properties of **H-Asp(OtBu)-OMe.HCl** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Citations
CAS Number	2673-19-0	[1]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> ClNO <sub>4</sub>	[1]
Molecular Weight	239.70 g/mol	[1]
IUPAC Name	4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride	[2]
Canonical SMILES	COC(=O)--INVALID-LINK-- CC(=O)OC(C)(C)C.Cl	[2]
Appearance	White to off-white solid powder	
Melting Point	167-175 °C (decomposes)	
Solubility	Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate	
Storage	2-8°C, sealed, away from moisture	

## Role in Peptide Synthesis

**H-Asp(OtBu)-OMe.HCl** is primarily utilized in solution-phase peptide synthesis (SPPSy). In this methodology, peptide chains are elongated in a homogenous solution. The free  $\alpha$ -amino group of **H-Asp(OtBu)-OMe.HCl** allows it to act as the C-terminal starting residue, to which an N-terminally protected amino acid is coupled.

It is less commonly used as a starting material in solid-phase peptide synthesis (SPPS) because the  $\alpha$ -amino group is not protected. However, the corresponding N-protected derivative, such as Fmoc-Asp(OtBu)-OMe, is a staple in SPPS workflows. The principles of SPPS are crucial for understanding the context in which such protected amino acids are used.

## Experimental Protocols

The following protocols provide detailed methodologies for typical applications involving protected aspartic acid derivatives.

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to **H-Asp(OtBu)-OMe.HCl** to form a dipeptide. This is a foundational step in solution-phase synthesis.

Materials:

- **H-Asp(OtBu)-OMe.HCl**
- Fmoc-Ala-OH (or another N-protected amino acid)
- 1-Hydroxybenzotriazole (HOBt)
- N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Ethyl acetate, 1M HCl, saturated NaHCO<sub>3</sub> solution, brine
- Anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography

Procedure:

- Neutralization: Dissolve **H-Asp(OtBu)-OMe.HCl** (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to obtain the free amine.
- Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
- Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

- Coupling: Filter the DCU precipitate and add the filtrate (containing the activated Fmoc-Ala-OBt ester) to the neutralized H-Asp(OtBu)-OMe solution from step 1.
- Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude dipeptide product by silica gel column chromatography to yield the pure Fmoc-Ala-Asp(OtBu)-OMe.

While **H-Asp(OtBu)-OMe.HCl** itself is not the direct input for chain elongation in SPPS, its N-protected counterpart, Fmoc-Asp(OtBu)-OH, is. The following protocol and diagram describe the general Fmoc-based SPPS cycle, which is the context for using such derivatives.

#### Materials:

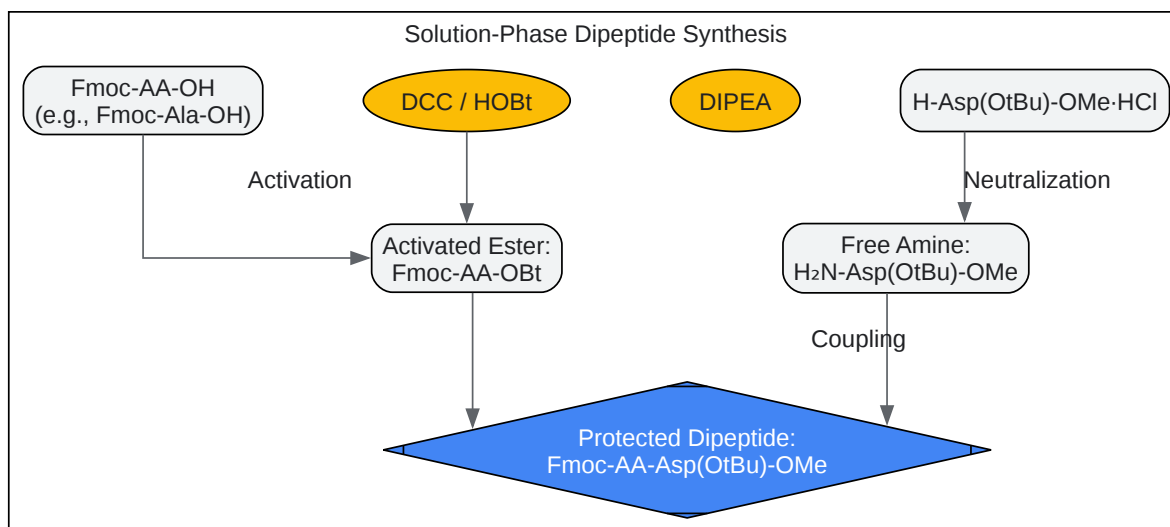
- Rink Amide or Wang resin (solid support)
- Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)
- Coupling reagents: HBTU, HATU, or DIC/HOBt
- Base: DIPEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

#### Procedure:

- **Resin Swelling:** Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
- **Washing:** Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- **Amino Acid Coupling:**
  - In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (DIPEA, 6 equivalents) in DMF.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-4 hours at room temperature.
- **Washing:** Drain the coupling solution and wash the resin with DMF (3-5 times).
- **Monitoring (Optional):** Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow result is negative; a dark blue result is positive, indicating incomplete coupling.
- **Chain Elongation:** Repeat steps 2-6 for each amino acid in the desired peptide sequence.
- **Final Cleavage & Deprotection:** After the final amino acid is coupled and its Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like OtBu).
- **Precipitation & Purification:** Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and purify by reverse-phase HPLC.

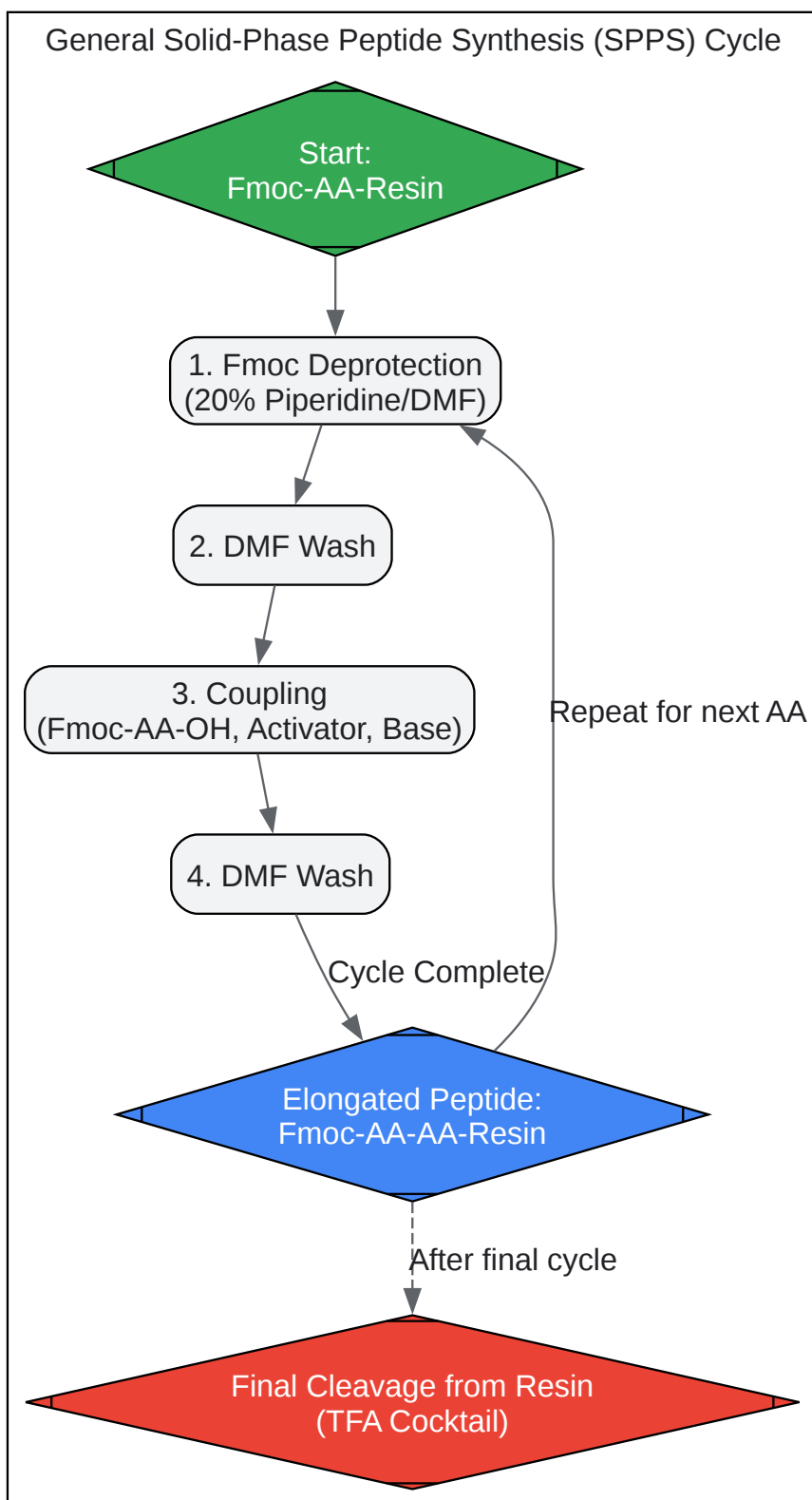
## Visualized Workflows

The following diagrams, generated using DOT language, illustrate the key chemical processes involving protected amino acids.



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Caption: Logical workflow for a solution-phase coupling reaction.



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Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

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## References

- 1. peptide.com [peptide.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
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